Bis[bis(fluorosulfonyl)amino]calcium
Description
Significance of Poly(fluorosulfonyl)imide Anions in Contemporary Inorganic and Materials Chemistry Research
The bis(fluorosulfonyl)imide anion, often abbreviated as FSI⁻, and its corresponding poly(fluorosulfonyl)imide anions have emerged as a class of compounds with significant interest in modern inorganic and materials chemistry. researchgate.net Their unique combination of properties, including high thermal stability, a wide electrochemical window, and low volatility, makes them promising candidates for a variety of applications. researchgate.netmit.edu One of the most prominent areas of research is their use as electrolytes in electrochemical devices, particularly in next-generation lithium-ion batteries. researchgate.netchemicalbook.comacs.orgnih.govstanford.eduescholarship.orgnih.govgoogle.com
Salts containing the FSI⁻ anion, such as lithium bis(fluorosulfonyl)imide (LiFSI), often exhibit high ionic conductivity and low viscosity, which are crucial for efficient charge transport in batteries. mit.edu Furthermore, they are known to form a stable solid-electrolyte interphase (SEI) on electrode surfaces. acs.orgnih.govstanford.eduescholarship.orgresearchgate.net This protective layer is vital for preventing the degradation of the electrolyte and ensuring the longevity and safety of the battery. acs.org The chemical stability of the FSI⁻ anion also contributes to its appeal, as it can help to mitigate corrosion of battery components, such as the aluminum current collector. mit.edu Beyond battery applications, the distinctive electronic and conformational properties of bis-sulfonimide derivatives are being explored in fields like supramolecular chemistry and for the development of single-ion electrolytes and proton exchange membranes. researchgate.net
Rationale for Investigating Divalent Metal Bis(fluorosulfonyl)amide Systems
While much of the initial research has focused on monovalent alkali metal salts like LiFSI, there is a growing rationale for investigating systems based on divalent metal cations, such as calcium. Divalent cations offer the potential for different coordination chemistry and electrochemical properties compared to their monovalent counterparts. The investigation into divalent metal bis(sulfonyl)imide systems is driven by several key factors.
In the realm of catalysis, divalent metal complexes, such as calcium triflimide [Ca(NTf₂)₂], have demonstrated utility as Lewis acids in organic synthesis. nih.gov These compounds can activate substrates for nucleophilic attack, as seen in the synthesis of sulfonamides from sulfonyl fluorides. nih.gov This suggests that calcium bis(fluorosulfonyl)amide could exhibit similar catalytic activity, opening avenues for its use in facilitating a range of chemical transformations. acs.org
From a materials science perspective, incorporating divalent cations like calcium into electrolyte formulations for lithium-ion batteries could enhance performance and longevity by improving ionic conductivity. chemimpex.com Furthermore, the robust nature of compounds like calcium bis(fluorosulfonyl)imide makes them valuable in the synthesis of fluorinated polymers, which are prized for their chemical resistance and thermal stability. chemimpex.com The ability of such compounds to act as effective fluorinating agents is also a key area of interest. chemimpex.com
Overview of Key Academic Research Trajectories for Bis[bis(fluorosulfonyl)amino]calcium
The academic research trajectories for this compound, while more nascent than those for its lithium analogue, are centered on leveraging its unique properties as a divalent metal salt. A primary area of investigation is its application in energy storage. Researchers are exploring its use as an electrolyte additive in lithium-ion batteries with the goal of enhancing performance metrics. chemimpex.com
Another significant research direction is in the field of polymer chemistry. The compound is being utilized in the synthesis of specialized fluorinated polymers. These materials are of interest for applications requiring high chemical inertness and thermal resilience, such as in coatings and seals for demanding environments. chemimpex.com
In the domain of chemical synthesis, this compound is being investigated as a catalyst. Its potential to streamline synthetic processes and improve reaction yields in the production of fine chemicals is a key focus. chemimpex.com Furthermore, its role as a versatile fluorinating agent for the introduction of fluorine into organic molecules is being explored, which is of particular importance for the pharmaceutical and agrochemical industries. chemimpex.com There is also emerging research into its application in drug formulation to potentially improve the solubility and bioavailability of active pharmaceutical ingredients. chemimpex.com
Compound Properties
| Property | Value |
| IUPAC Name | calcium bis(fluorosulfonyl)amide |
| Molecular Formula | CaF₄N₂O₈S₄ |
| Molecular Weight | 400.32 g/mol |
| CAS Number | 1906900-37-5 |
| Appearance | White to off-white crystal |
Data sourced from multiple chemical suppliers. chemimpex.comcalpaclab.comtcichemicals.com
Structure
2D Structure
Properties
Molecular Formula |
CaF4N2O8S4 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
calcium;bis(fluorosulfonyl)azanide |
InChI |
InChI=1S/Ca.2F2NO4S2/c;2*1-8(4,5)3-9(2,6)7/q+2;2*-1 |
InChI Key |
SRFGCWDVDGWDJV-UHFFFAOYSA-N |
Canonical SMILES |
[N-](S(=O)(=O)F)S(=O)(=O)F.[N-](S(=O)(=O)F)S(=O)(=O)F.[Ca+2] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Pathways for Bis Bis Fluorosulfonyl Amino Calcium
Direct Synthesis Routes and Optimization Strategies
Several synthetic routes to Bis[bis(fluorosulfonyl)amino]calcium have been explored, each with distinct advantages and challenges. Optimization of these routes is crucial for achieving high purity and yield.
Reaction of Calcium Hydroxide (B78521) with Bis(fluorosulfonyl)amine
A straightforward method for the synthesis of this compound is the direct neutralization reaction between bis(fluorosulfonyl)amine (HFSI) and calcium hydroxide (Ca(OH)₂). google.comgoogle.com This acid-base reaction is a common approach for preparing metal salts of bis(fluorosulfonyl)imide. google.comgoogle.com
The reaction can be represented by the following equation:
2 HFSI + Ca(OH)₂ → Ca(FSI)₂ + 2 H₂O
While this method is conceptually simple, it has been noted that reactions involving alkaline earth metal hydroxides can sometimes lead to the formation of impurities and potential degradation of the FSI anion. google.com Therefore, careful control of reaction conditions and purification of the resulting product are essential to obtain high-purity this compound.
Utilizing Bismuth Trifluoride as a Fluorinating Agent in Related FSI Salt Synthesis
An indirect but significant route to FSI salts involves the use of bismuth trifluoride (BiF₃) as a fluorinating agent. google.comgoogle.com This method is typically employed in the synthesis of the parent acid, bis(fluorosulfonyl)amine (HFSI), from its chlorinated precursor, bis(chlorosulfonyl)amine (B3243679) (HCSI). google.comgoogle.com The resulting high-purity HFSI can then be used to produce various metal FSI salts, including the calcium salt, through neutralization reactions with the corresponding metal hydroxides or carbonates. google.comgoogle.com
The key advantage of using bismuth trifluoride is its effectiveness as a fluorinating agent, and the potential to recycle the bismuth-containing byproducts, which is a significant consideration for scalability and cost-effectiveness. google.comgoogle.com Once the HFSI is synthesized, it can be reacted with a suitable calcium source, such as calcium carbonate (CaCO₃), in a simple neutralization reaction to yield this compound. google.com
Synthesis via Alkaline Earth Metal Bis(trifluoroacetate) Salts and Bis(fluorosulfonyl)imide
A notable and advantageous method for preparing alkaline earth metal salts of bis(fluorosulfonyl)imide, including this compound, involves the use of alkaline earth metal bis(trifluoroacetate) salts. google.com This approach is reported to be mild and provides the desired M(FSI)₂ salts in surprisingly good yields and high purity, especially when compared to reactions using metal hydroxides. google.com
The synthesis involves dissolving bis(fluorosulfonyl)imide (FSI) in a solution of approximately 0.5 molar equivalents of calcium bis(trifluoroacetate), (CF₃CO₂)₂Ca, in trifluoroacetic acid. google.com The reaction mixture is maintained at a temperature below the boiling point of trifluoroacetic acid, typically between 10°C and 80°C, for a duration of 0.5 to 8 hours. google.com The final product, this compound, can then be recovered by filtration or by evaporation of the trifluoroacetic acid solvent. google.com
| Parameter | Value |
| Reactants | Bis(fluorosulfonyl)imide (FSI), Calcium bis(trifluoroacetate) ((CF₃CO₂)₂Ca) |
| Solvent | Trifluoroacetic acid |
| Molar Equivalents of (CF₃CO₂)₂Ca | ~0.5 (relative to FSI) |
| Reaction Temperature | 10°C - 80°C |
| Reaction Time | 0.5 - 8 hours |
| Product Recovery | Filtration or solvent evaporation |
Mechanistic Investigations of this compound Formation
Direct mechanistic studies on the formation of this compound are not extensively detailed in the available literature. However, insights can be drawn from studies on similar systems, such as the mechanistic investigation of calcium bistriflimide [Ca(NTf₂)₂]-mediated sulfur(VI)-fluoride exchange (SuFEx) reactions. nih.gov
In these related systems, the calcium ion acts as a Lewis acid, activating the substrate. nih.govhmc.edu It is proposed that the Ca²⁺ center coordinates with the reactants, facilitating the chemical transformation. nih.govhmc.edu For instance, in the SuFEx reaction, a two-point calcium-substrate contact activates the sulfur(VI) center and stabilizes the leaving fluoride (B91410). nih.govhmc.edu
While the specific intermediates and transition states in the formation of this compound are not yet fully elucidated, it is reasonable to infer that the coordination of the calcium ion with the bis(fluorosulfonyl)imide anion plays a crucial role in the reaction pathway. Further computational and experimental studies are needed to provide a detailed mechanistic understanding of this specific formation reaction.
Purity and Scalability Considerations in Laboratory-Scale and Advanced Preparation
The purity of this compound is a critical factor for its applications, particularly in areas such as battery technology where impurities can adversely affect performance. chemimpex.com Commercially available this compound is typically offered at purities of 98% or higher. chemimpex.comcalpaclab.comtcichemicals.com The synthesis route utilizing alkaline earth metal bis(trifluoroacetate) salts is highlighted as a method that yields products with high purity. google.com
Structural Elucidation and Advanced Spectroscopic Characterization of Bis Bis Fluorosulfonyl Amino Calcium
Solid-State Structural Analysis via X-ray Diffraction Techniques
As of the current literature, a definitive single-crystal X-ray diffraction study for Bis[bis(fluorosulfonyl)amino]calcium has not been reported. However, valuable structural insights can be inferred from the analysis of closely related compounds, such as other alkaline earth metal bis(trifluoromethanesulfonyl)imide (TFSI) complexes and alkali metal FSI salts. For instance, the crystal structure of lithium bis(fluorosulfonyl)imide (LiFSI) has been determined, providing a model for the conformation and coordination of the FSI anion.
In related alkaline earth systems, homoleptic bis(trifluoromethanesulfonyl)imide complexes of calcium and strontium, [Ca(Tf2N)4]2- and [Sr(Tf2N)4]2-, have been crystallized from an ionic liquid. acs.org In these structures, the alkaline earth metal is coordinated by four bidentately chelating TFSI ligands, resulting in a distorted square antiprismatic geometry. acs.org The barium analogue, however, forms an extended chain structure. acs.org These findings suggest that the Ca2+ ion in Ca(FSI)2 would likely exhibit a high coordination number, with the FSI anions acting as chelating ligands through their oxygen atoms.
In the absence of a specific crystal structure for Ca(FSI)2, the crystal packing can be anticipated by examining related structures. The crystal structure of the analogous potassium (difluoromethanesulfonyl)(trifluoromethanesulfonyl)imide (KDFTFSI) salt shows a layered arrangement, with cationic layers sandwiched by anionic layers where K+ cations are coordinated by oxygen atoms from the sulfonyl groups. google.com A similar layered architecture is plausible for Ca(FSI)2, dictated by the electrostatic interactions between the Ca2+ cations and the FSI anions.
The nature of intermolecular interactions would be dominated by strong ion-ion and ion-dipole forces. The coordination of the Ca2+ ion by the oxygen atoms of the sulfonyl groups of the FSI anion would be the primary interaction. In the crystal structure of LiFSI, the lithium cation is coordinated by the oxygen atoms of the FSI anions. It is expected that the divalent Ca2+ cation would have a more complex coordination environment due to its higher charge density and larger ionic radius compared to Li+.
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a known phenomenon in alkali bis(fluorosulfonyl)amide salts. youtube.com A study investigating sodium, potassium, and cesium FSI salts revealed the existence of multiple polymorphs for each compound, which were characterized by differential scanning calorimetry (DSC), X-ray diffraction, and Raman spectroscopy. youtube.com
For sodium bis(fluorosulfonyl)amide (Na[N(SO2F)2]), three forms have been identified. youtube.com With increasing temperature, form II undergoes a solid-solid phase transition to form I. youtube.com These polymorphs are distinguished by the conformation of the FSI anion; in forms I and II, the anion adopts trans and cis conformations, respectively. youtube.com For potassium bis(fluorosulfonyl)amide (K[N(SO2F)2]), two polymorphs have been observed, both having anions in the cis conformation but differing in their crystal packing modes. youtube.com The existence of multiple stable polymorphs in these related FSI systems suggests that this compound may also exhibit polymorphic behavior, influenced by temperature, pressure, and crystallization conditions.
| Compound | Number of Polymorphs | Anion Conformation(s) |
| Na[N(SO2F)2] | 3 | cis, trans, and cis-trans disorder youtube.com |
| K[N(SO2F)2] | 2 | cis youtube.com |
| Cs[N(SO2F)2] | 2 | Not specified youtube.com |
Solution-State Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
For Ca(TFSI)2 dissolved in tetrahydrofuran (B95107) (THF) and 2-methyl-tetrahydrofuran, 43Ca NMR spectroscopy has been employed. acs.org The observation of a single, narrow 43Ca NMR peak suggests either a unique, highly symmetric coordination structure around the Ca2+ ion or, more likely, a rapid time averaging among several different coordination structures. acs.orggoogle.com Quantum chemistry modeling of the 43Ca chemical shifts for Ca(TFSI)2 in THF indicates that an increasing Ca–O coordination number from 4 to 6 results in an upfield shift (decreased ppm value). acs.org This sensitivity of the chemical shift to the coordination environment makes 43Ca NMR a potent probe for studying solvation and ion pairing.
The bis(fluorosulfonyl)imide anion can exist in two main conformations: cis (C1 symmetry) and trans (C2 symmetry). researchgate.net The trans conformer is generally more stable. researchgate.net In the solid state of alkali FSI salts, both conformations have been observed. youtube.com It is expected that in solution, a dynamic equilibrium exists between these two conformers. The energy barrier for rotation around the S-N bonds will determine the rate of interconversion. Vibrational spectroscopy studies on related FSI-based ionic liquids confirm the presence of both conformers in the liquid state. researchgate.net The relative populations of the cis and trans conformers can be influenced by the solvent, temperature, and the nature of the cation.
In non-aqueous electrolyte solutions, the interaction between cations, anions, and solvent molecules leads to the formation of various species, including free solvated ions, solvent-separated ion pairs (SSIPs), contact ion pairs (CIPs), and larger aggregates. The extent of ion association is strongly dependent on the salt concentration, the dielectric constant of the solvent, and the specific ion-solvent and ion-ion interactions. nih.govamericanelements.com
Studies on the analogous Ca(TFSI)2 salt in carbonate solvents using Raman spectroscopy have shown that at low concentrations (e.g., 0.1 M), cation-anion interactions are negligible. nih.gov However, as the salt concentration increases to 1 M, Ca2+-TFSI- ion pairing becomes prevalent. nih.gov In ethylene (B1197577) carbonate (EC), the number of solvent molecules in the Ca2+ solvation shell decreases with increasing salt concentration, with TFSI- anions replacing them. nih.gov Significant formation of contact-ion pairs was observed to begin at concentrations as low as 0.5 M in both EC and propylene (B89431) carbonate (PC). nih.govresearchgate.net
For LiFSI in 1,2-dimethoxyethane (B42094) (DME), in situ liquid SIMS studies showed that at low concentrations (1.0 M), most ions are well-separated, whereas at higher concentrations (4.0 M), ion clustering becomes more significant. nih.govacs.org Given the higher charge density of Ca2+ compared to Li+, it is expected that ion pairing in Ca(FSI)2 electrolytes would be even more pronounced. Molecular dynamics simulations of molten salt electrolytes containing Ca2+ and FSI- anions suggest that FSI anions can be effective at "caging" cations, which could reduce their mobility. strem.com
Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Bonding Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about molecular structure, bonding, and intermolecular interactions. chemscene.com These methods are particularly useful for studying the conformational state of the FSI anion and the extent of ion pairing in electrolyte solutions.
The Raman and FT-IR spectra of FSI-based salts have been studied in detail. acs.orgresearchgate.net A key vibrational mode for the FSI anion is the S-N-S stretching mode, which is sensitive to the local ionic environment. In Raman spectra of LiFSI-based electrolytes, distinct peaks can be assigned to "free" FSI anions, contact ion pairs (CIPs), and aggregates (AGG). For example, the band for the free FSI anion is typically observed around 720-731 cm-1, while bands at higher wavenumbers are attributed to FSI anions interacting with cations in CIPs or larger aggregates.
In studies of the analogous Ca(TFSI)2 salt, the band for the free TFSI anion appears at 740 cm-1, while a band at 748 cm-1 is assigned to Ca2+-TFSI contact ion pairs. researchgate.net This shift to a higher wavenumber upon coordination with a cation is a common feature in the vibrational spectra of such systems. A similar behavior would be expected for Ca(FSI)2, where the S-N-S stretching mode would shift to higher frequencies as the Ca2+...-N(SO2F)2 interaction strength increases, progressing from free ions to CIPs and aggregates. Detailed analysis of the vibrational spectra of Ca(FSI)2 solutions at various concentrations would thus allow for a quantitative assessment of the different ionic species present.
| Vibrational Mode | Wavenumber (cm-1) | Assignment |
| S-N-S Stretch (FSI-) | ~720-731 | Free Anion |
| S-N-S Stretch (FSI-) | >731 | Contact Ion Pairs / Aggregates |
| S-N-S Stretch (TFSI-) | ~740 | Free Anion (in Ca(TFSI)2) researchgate.net |
| S-N-S Stretch (TFSI-) | ~748 | Ca2+-TFSI- Contact Ion Pair researchgate.net |
Advanced Spectroscopic Probes for Electronic Structure and Coordination Environments
The elucidation of the electronic structure and precise coordination environment of this compound, Ca(N(SO2F)2)2, relies on the application of advanced spectroscopic techniques. While detailed experimental spectra specifically for solid-state Ca(N(SO2F)2)2 are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by drawing parallels with closely related metal bis(fluorosulfonyl)imide (FSI) and bis(trifluoromethylsulfonyl)imide (TFSI) salts, and through theoretical calculations. These probes are critical for understanding the nature of the calcium-anion interaction, which governs the material's properties.
Vibrational spectroscopy, particularly Raman and Infrared (IR) spectroscopy, serves as a powerful tool to probe the coordination state of the FSI– anion. The vibrational modes of the anion are sensitive to its interaction with the metal cation. mit.edu For instance, studies on FSI-based ionic liquids show distinct Raman bands in the 700–780 cm-1 region that correspond to different coordination statuses of the FSI– anion. mit.edu The bands observed around 720, 732, and 746 cm-1 are attributed to the expansion-contraction of the S-N-S bridge of the FSI– anion and are indicative of its coordination state, such as free anions, contact ion pairs (CIP), and aggregates (AGG). mit.edu
Table 1: Indicative Raman Shifts for FSI– Anion Coordination States
| Coordination State | Indicative Raman Shift (cm-1) | Vibrational Mode Assignment |
|---|---|---|
| Free FSI– | ~720 | S-N-S Expansion-Contraction |
| Contact Ion Pair (CIP) | ~732 | S-N-S Expansion-Contraction |
| Aggregate (AGG) | ~746 | S-N-S Expansion-Contraction |
Data is based on studies of FSI-based ionic liquid electrolytes and provides a reference for interpreting the coordination environment in solid-state salts like this compound. mit.edu
Furthermore, computational studies, such as Density Functional Theory (DFT), provide significant insights into the electronic structure and bonding within calcium complexes. For Ca(II) complexes, DFT calculations can elucidate the nature of the metal-ligand bonds. nih.gov In the case of this compound, the Ca-O bonds are expected to have a significant ionic character, typical for interactions between alkaline earth metals and oxygen-rich anions. nih.gov Natural Bond Orbital (NBO) analysis, a computational method, can quantify the charge distribution and the extent of covalent versus ionic bonding.
Table 2: Summary of Advanced Spectroscopic Probes and Expected Insights
| Spectroscopic Technique | Information Provided | Relevance to this compound |
|---|---|---|
| Raman & IR Spectroscopy | Vibrational modes, anion coordination state (free vs. coordinated), ion pairing. | Can determine how the FSI– anions are coordinated to the Ca2+ ion by analyzing shifts in the S-N-S vibrational modes. mit.edu |
| X-ray Absorption Spectroscopy (XAS) | Local coordination geometry, oxidation state, bond distances around the Ca2+ ion. | Would provide direct experimental evidence of the Ca-O coordination number and bond lengths, defining the immediate coordination sphere. taylorfrancis.com |
| Nuclear Magnetic Resonance (NMR) | Local chemical environment of specific nuclei (e.g., 19F, 17O, 43Ca). | Can probe the local environment of the fluorine atoms and potentially the calcium ion, giving insights into the symmetry and nature of the coordination. |
Coordination Chemistry and Reactivity of the Calcium Ii Center in Bis Bis Fluorosulfonyl Amino Calcium
Ligand Denticity and Diverse Coordination Modes of Bis(fluorosulfonyl)amide Anions
The bis(fluorosulfonyl)amide ([N(SO2F)2]− or FSI) anion is a flexible ligand capable of adopting various coordination modes. The charge on the anion is delocalized over the sulfonyl groups, resulting in weak coordination to the calcium center. This characteristic is crucial for the compound's utility as a source of a highly Lewis acidic Ca2+ cation.
While direct structural elucidations for Ca(FSI)2 are not extensively detailed in the literature, analogies can be drawn from the closely related calcium bis(trifluoromethanesulfonyl)imide (Ca(TFSI)2). In such systems, the TFSI anion is known to coordinate in a bidentate fashion, with two oxygen atoms from the sulfonyl groups binding to the calcium center. nih.gov This chelation occupies multiple sites in the calcium ion's coordination sphere. Depending on the steric environment and the presence of other ligands, the FSI anion can also act as a monodentate ligand, coordinating through a single oxygen atom. Furthermore, bridging coordination modes, where the anion links two different calcium centers, are also plausible, especially in concentrated solutions or the solid state, leading to the formation of polymeric structures.
Solvation Shell Structures and Solvent-Calcium Interactions
In solution, the Ca2+ ion is surrounded by solvent molecules, forming a distinct solvation shell. The structure and dynamics of this shell are critical to the compound's reactivity. nih.gov Ab initio molecular dynamics studies on solvated Ca2+ ions show that the composition of the first solvation shell is highly dependent on the solvent and the presence of counterions. rsc.org
Formation of Adducts and Complexes with Ancillary Ligands
The strong Lewis acidity of the Ca2+ center in Ca(FSI)2, enhanced by the weakly coordinating FSI anions, facilitates the formation of adducts and complexes with a variety of ancillary (additional) ligands. Studies on the analogous Ca(TFSI)2 system demonstrate this reactivity clearly.
When dissolved in a solvent like tetrahydrofuran (B95107) (THF), the calcium ion is solvated, forming complexes such as [Ca(TFSI)2(THF)n]. The addition of stronger Lewis bases, such as amines, can lead to the displacement of solvent molecules and the formation of more stable complexes. For example, computational studies on Ca(TFSI)2 show that the formation of complexes with amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) or piperidine (B6355638) is thermodynamically favored over coordination with THF. nih.govhmc.eduacs.org The relative stability of these adducts depends on the nature of the ancillary ligand and the reaction conditions.
Table 1: Relative Stability of Ancillary Ligand Adducts with Ca(NTf2)2 in THF
| Complex | Ancillary Ligand(s) | Relative Gibbs Free Energy (ΔΔG°) (kcal/mol) |
|---|---|---|
| Ca(NTf2)2(THF)3 | 3 THF | 0.0 |
| Ca(NTf2)2(benzenesulfonyl fluoride)(THF)2 | 1 Benzenesulfonyl fluoride (B91410), 2 THF | +3.0 |
| Ca(NTf2)2(DABCO)(THF)2 | 1 DABCO, 2 THF | -2.1 |
| Ca(NTf2)2(piperidine)(THF)2 | 1 Piperidine, 2 THF | -2.3 |
Data derived from computational studies on the analogous Ca(NTf2)2 system. A negative value indicates greater stability relative to the THF-solvated complex. hmc.edu
This table illustrates that amine ligands form more stable complexes with the calcium center than the solvent THF or a substrate like benzenesulfonyl fluoride, indicating that in a reaction mixture, the resting state of the catalyst is likely an amine adduct. hmc.edu
Influence of Bis(fluorosulfonyl)amide Anion on Calcium Speciation and Reactivity
The nature of the anion is fundamental to the chemical behavior of the calcium salt. The FSI anion is considered a "weakly coordinating anion," meaning its interaction with the Ca2+ cation is relatively weak. This is due to the extensive delocalization of the negative charge across the two electronegative sulfonyl groups.
This weak coordination has a profound effect:
Enhanced Lewis Acidity: It "unmasks" the inherent Lewis acidity of the Ca2+ ion. With the anion only loosely bound, the calcium center is more available to interact with and activate other molecules (substrates). hmc.educhemrxiv.org Salts with weakly coordinating anions like FSI or TFSI are considered more effective Lewis acids compared to those with smaller, more strongly coordinating anions like triflates. chemrxiv.orgresearchgate.net
Increased Solubility: The large and somewhat "greasy" nature of the FSI anion often imparts good solubility in organic solvents, which is crucial for its application in homogeneous catalysis.
Catalytic Activity: The combination of high Lewis acidity and good solubility allows salts like Ca(FSI)2 to function as effective catalysts for various organic transformations, such as the activation of sulfonyl fluorides for nucleophilic substitution. nih.govacs.org
Mechanistic Studies of Reactions Involving the Calcium Center
Mechanistic investigations, particularly using computational methods like Density Functional Theory (DFT), have provided deep insights into how the calcium center in these compounds facilitates chemical reactions. A well-studied example is the Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx) reaction, which serves as an excellent model for the reactivity of Ca(FSI)2. nih.govhmc.eduresearchgate.net
In this reaction, the calcium salt catalyzes the formation of sulfonamides from sulfonyl fluorides and amines. The mechanism involves several key steps:
Substrate Activation: The Ca2+ ion acts as a Lewis acid, coordinating to the substrate. Transition state analysis reveals a "two-point contact" where the calcium ion interacts with both the sulfonyl oxygen atoms and the fluorine atom of the sulfonyl fluoride. This dual interaction polarizes the S-F bond, activating the sulfur center for nucleophilic attack and simultaneously stabilizing the departing fluoride anion. nih.govacs.orgresearchgate.net
Role of Additives: In many cases, ancillary ligands are not just spectators. For instance, an amine base like DABCO can act as a Brønsted base, activating the nucleophilic amine by abstracting a proton in the transition state. hmc.eduacs.org
Catalyst Turnover: A significant challenge in these catalytic cycles can be the formation of stable calcium-fluoride (Ca-F) complexes after the initial reaction. nih.govacs.org These stable complexes can sequester the active calcium catalyst, inhibiting turnover. Mechanistic studies help in devising strategies, such as the use of fluoride scavengers, to regenerate the active catalyst and improve efficiency. nih.gov
These studies highlight that the calcium center does not act alone; its reactivity is a synergistic interplay between its Lewis acidity, the coordinating properties of the FSI anion, the solvent, and other additives in the reaction mixture.
Theoretical and Computational Chemistry of Bis Bis Fluorosulfonyl Amino Calcium Systems
Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular geometry, vibrational frequencies, and electronic properties of Ca(FSI)₂.
Interactive Data Table: Calculated Vibrational Frequencies of Ca(FSI)₂
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| Symmetric S-N-S stretch | Data not available | 772 researchgate.netchalmers.se | νs(SNS) |
| Asymmetric S-N-S stretch | Data not available | Data not available | νas(SNS) |
| S=O stretching | Data not available | Data not available | ν(S=O) |
| S-F stretching | Data not available | Data not available | ν(S-F) |
Note: The table above is populated with available experimental data and indicates where theoretical data is not presently found in widespread literature. The symmetric SNS stretching mode has been identified in Raman spectra. researchgate.netchalmers.se
For the solid-state form of Ca(FSI)₂, electronic band structure and Density of States (DOS) calculations can provide insights into its electronic conductivity. The band structure illustrates the energy levels that electrons can occupy, while the DOS indicates the number of available electronic states at each energy level. These calculations would reveal whether solid Ca(FSI)₂ behaves as an insulator, semiconductor, or metal. Such detailed analyses for crystalline Ca(FSI)₂ are not extensively reported in publicly accessible research.
Ab Initio Investigations of Bonding Characteristics and Stability
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed to understand the nature of the chemical bonds and the thermodynamic stability of Ca(FSI)₂. These calculations can determine the binding energy between the Ca²⁺ cation and the FSI⁻ anions, providing a measure of the compound's stability. Ab initio molecular dynamics (AIMD) simulations have been used to predict the stability of various calcium salts at electrode interfaces, highlighting the importance of the anion in preventing decomposition. researchgate.net Concentrated electrolytes containing Ca(FSI)₂ have been shown to improve the intercalation capacity for anions in graphite (B72142) cathodes, suggesting favorable stability and interactions. researchgate.netresearchgate.netresearchgate.net
Molecular Dynamics Simulations for Ion Transport and Interfacial Phenomena
Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of materials at the atomic level over time. For Ca(FSI)₂ electrolytes, MD simulations can elucidate the solvation structure of the Ca²⁺ ion and the transport mechanisms of ions within the electrolyte. These simulations provide critical data on properties like ionic conductivity and diffusion coefficients, which are essential for battery performance.
Studies on molten salt electrolytes containing Ca(FSI)₂ have used MD simulations to understand the local structure and ion-ion interactions. chalmers.seresearchgate.net These simulations revealed that both ionic radii and valence influence the coordination and solvation of the cations. researchgate.net The insights gained from MD simulations are vital for designing electrolytes with optimized ion transport properties for calcium-ion batteries.
Interactive Data Table: Representative Ion Transport Properties from MD Simulations
| Property | System | Value |
| Ca²⁺ Diffusion Coefficient | Data not available | Data not available |
| FSI⁻ Diffusion Coefficient | Data not available | Data not available |
| Ionic Conductivity | Data not available | Data not available |
Note: Specific quantitative data for ion transport properties of Ca(FSI)₂ systems from MD simulations are not available in the reviewed literature.
Prediction of Spectroscopic Signatures and Validation Against Experimental Data
Computational methods can predict spectroscopic signatures, such as Raman and IR spectra, which can then be compared with experimental measurements for validation. The agreement between predicted and experimental spectra confirms the accuracy of the computational model and the interpretation of the experimental data.
For Ca(FSI)₂, a distinct Raman band has been experimentally observed at 772 cm⁻¹, which is assigned to the symmetric S-N-S stretching mode (νsSNS). researchgate.netchalmers.se This experimental finding serves as a key benchmark for validating the results of vibrational frequency calculations from DFT. A thesis has also reported the use of FTIR and Raman spectroscopy in characterizing Ca(FSI)₂ containing electrolytes. polyu.edu.hk
Advanced Materials Science Applications: Electrolytes and Beyond
Bis[bis(fluorosulfonyl)amino]calcium as a Component in Electrolyte Systems for Multivalent-Ion Batteries
The pursuit of energy storage solutions beyond lithium-ion technology has propelled research into multivalent-ion batteries, with calcium (Ca) emerging as a promising candidate due to its high theoretical capacity, natural abundance, and low electrochemical potential. nih.govacs.org A critical component in the development of viable calcium batteries is the electrolyte, which must facilitate efficient and reversible transport of divalent Ca²⁺ ions. This compound, also known as calcium bis(fluorosulfonyl)imide (Ca(FSI)₂), has garnered significant attention as a key salt in these electrolyte systems. nih.govresearchgate.netgoogle.com
The chemical structure of the FSI⁻ anion, with its strong electron-withdrawing fluorine and sulfonyl groups, contributes to a high degree of charge delocalization. This property is advantageous for electrolytes as it can lead to weaker ion pairing between the Ca²⁺ cation and the FSI⁻ anion, thereby promoting the dissociation of the salt in the solvent and increasing the concentration of mobile charge carriers. osti.gov Research has demonstrated that Ca(FSI)₂-based electrolytes can support reversible calcium deposition and stripping, a fundamental requirement for a rechargeable calcium battery. nih.gov
For instance, a concentrated electrolyte formulated with Ca(FSI)₂ dissolved in a mixture of carbonate solvents (ethylene carbonate, propylene (B89431) carbonate, dimethyl carbonate, and ethyl methyl carbonate) has been shown to enable the operation of a Ca-based dual-ion battery (Ca-DIB). nih.govresearchgate.net This system, utilizing a graphite (B72142) cathode and an organic anode, exhibited a specific discharge capacity of 75.4 mAh g⁻¹ at a current density of 100 mA g⁻¹ and maintained 84.7% of its capacity after 350 cycles, representing a significant advancement in the field of calcium-ion batteries. nih.gov The high concentration of the Ca(FSI)₂ salt was found to be crucial for improving the intercalation of anions into the graphite cathode and facilitating the reversible insertion of Ca²⁺ into the organic anode. nih.gov
The ionic conductivity of Ca(FSI)₂ electrolytes is a key performance metric and is highly dependent on the salt concentration and the choice of solvent. Studies have shown that the ionic conductivity of Ca(FSI)₂ in a mixture of carbonate solvents increases with concentration, reaching a peak value before decreasing at higher concentrations due to increased viscosity. researchgate.net
| Concentration (molality, m) | Ionic Conductivity (mS/cm) |
|---|---|
| 0.9 | ~1.2 |
| 1.8 | ~1.8 |
| 3.5 | ~1.5 |
Fundamental Mechanisms of Calcium Ion Transport (Diffusion, Transference)
The transport of Ca²⁺ ions within the electrolyte is a complex process governed by diffusion and migration. The larger ionic radius and higher charge density of Ca²⁺ compared to Li⁺ lead to stronger interactions with solvent molecules and counter-ions, which can impede its mobility. nih.gov The transference number (t_Ca²⁺), which represents the fraction of the total ionic current carried by the Ca²⁺ cation, is a critical parameter for battery performance. A high transference number is desirable to minimize concentration gradients and enable high power output.
While specific transference number data for Ca(FSI)₂ electrolytes are not widely reported, the principles of ion transport in multivalent systems suggest that the strong coulombic interactions can lead to the formation of ion pairs or larger aggregates, which would lower the transference number of the cation. nih.gov The design of the electrolyte, including the choice of solvent and salt concentration, plays a pivotal role in mitigating these effects. For example, solvents with high donor numbers can more effectively solvate the Ca²⁺ ion, potentially reducing ion pairing and enhancing its mobility. nih.govresearchgate.net
Interfacial Chemistry at Electrode-Electrolyte Interfaces (Solid Electrolyte Interphase Formation)
The stability of a battery is intrinsically linked to the formation of a stable solid electrolyte interphase (SEI) on the surface of the anode. chemrxiv.orgnih.govstanford.edu The SEI is a passivation layer formed from the decomposition products of the electrolyte and must be electronically insulating but ionically conductive to allow for the transport of Ca²⁺ ions while preventing further electrolyte degradation. chemrxiv.org
In electrolytes containing the FSI⁻ anion, the anion itself can participate in the formation of the SEI. nih.govstanford.eduresearchgate.net Studies on lithium-ion batteries with FSI⁻-based electrolytes have shown that the decomposition of the FSI⁻ anion can contribute to the formation of a robust and stable SEI. nih.govstanford.edu It is believed that a similar mechanism occurs in calcium battery systems. The composition of the SEI is crucial; an ideal SEI for a calcium battery would be rich in components that facilitate Ca²⁺ transport.
Research has shown that the nature of the anion significantly influences the composition of the SEI. For instance, in some systems, the reduction of TFSI⁻ (a similar but distinct anion) can lead to the formation of CaF₂, which is detrimental to Ca²⁺ conduction. researchgate.net The design of electrolytes that promote the formation of a favorable SEI is therefore a key area of research. Concentrated Ca(FSI)₂ electrolytes have been shown to contribute to a stable interface, which is essential for long-term cycling. nih.gov
Role of Anion Structure in Electrolyte Stability and Performance
Key features of the FSI⁻ anion include:
High Ionic Conductivity: The delocalized negative charge on the FSI⁻ anion leads to weaker interactions with the cation, resulting in higher ionic conductivity compared to electrolytes with anions that have more localized charges. researchgate.net
Good Thermal Stability: FSI⁻-based salts generally exhibit good thermal stability, which is important for battery safety. chemimpex.com
Formation of a Stable SEI: As previously mentioned, the FSI⁻ anion can decompose to form a stable and effective SEI on the anode surface. nih.govstanford.edu
Electrochemical Stability: The FSI⁻ anion has a relatively wide electrochemical stability window, which is necessary for use with high-voltage cathode materials. nih.gov
However, a potential drawback of FSI⁻-based electrolytes is their reported corrosivity (B1173158) towards aluminum current collectors at high potentials. nih.gov This issue can be mitigated through strategies such as optimizing the electrolyte composition. nih.gov The structural regulation of the anion is a viable approach to developing high-performance electrolytes that offer a combination of high-voltage stability, non-corrosiveness, and the ability to form an efficient passivation layer on the anode. nih.gov
Development of Calcium Bis(fluorosulfonyl)amide-Based Ionic Liquids and Deep Eutectic Solvents
Ionic liquids (ILs) and deep eutectic solvents (DESs) are being explored as alternative electrolyte systems for batteries due to their non-volatility, high thermal stability, and wide electrochemical windows. oaepublish.commdpi.comresearchgate.net An ionic liquid is a salt that is in a liquid state below 100 °C, composed entirely of ions. A deep eutectic solvent is a mixture of a Lewis or Brønsted acid and base that has a melting point much lower than that of its individual components. mdpi.com
The incorporation of Ca(FSI)₂ into IL and DES formulations is a promising avenue for creating safer and more efficient calcium battery electrolytes. oaepublish.com The FSI⁻ anion is a common component in high-performance ionic liquids due to the properties mentioned previously. researchgate.net By combining Ca(FSI)₂ with suitable organic cations or hydrogen bond donors, it is possible to create liquid electrolytes with desirable properties for calcium-ion transport.
While the development of Ca(FSI)₂-based ILs and DESs is still in its early stages, the principles established from research on other FSI⁻-based systems provide a strong foundation. For example, the physicochemical properties of DESs, such as viscosity and ionic conductivity, can be tuned by the choice of the hydrogen bond donor and the molar ratio of the components.
Solid Electrolytes Incorporating this compound for All-Solid-State Batteries
All-solid-state batteries represent a significant advancement in battery technology, offering the potential for enhanced safety and higher energy densities by replacing the flammable liquid electrolyte with a solid-state ion conductor. The development of solid electrolytes with high ionic conductivity for Ca²⁺ ions is a major challenge.
While research into solid electrolytes incorporating this compound is not as extensive as for liquid electrolytes, the unique properties of the FSI⁻ anion make it an interesting candidate for solid-state systems. For instance, FSI⁻-based ionic liquids have been investigated as components in quasi-solid-state electrolytes. oaepublish.com Furthermore, the development of polymer electrolytes for solid-state calcium-ion batteries is an active area of research. acs.org It is conceivable that Ca(FSI)₂ could be incorporated into polymer matrices or ceramic structures to create solid-state electrolytes with improved Ca²⁺ conductivity.
Investigations into this compound in Catalysis Research
Beyond its applications in energy storage, this compound has also been investigated for its catalytic properties. chemimpex.com Calcium salts, in general, are attractive catalysts due to calcium's abundance, low cost, and low toxicity compared to many transition metals. nih.govhmc.edu
One notable area of research is the use of calcium bistriflimide (Ca(NTf₂)₂), a closely related compound, in mediating Sulfur(VI)–Fluoride (B91410) Exchange (SuFEx) reactions. nih.govhmc.eduacs.org These studies have provided mechanistic insights into how Ca²⁺ can act as a Lewis acid to activate substrates. nih.govhmc.edu It is plausible that Ca(FSI)₂, with its similar structure, could exhibit comparable catalytic activity.
Lewis Acidity in Sulfur(VI)–Fluoride Exchange (SuFEx) Reactions
This compound, also known as Calcium bis(fluorosulfonyl)imide or Ca(FSI)₂, functions as a potent Lewis acid, a characteristic central to its application in Sulfur(VI)–Fluoride Exchange (SuFEx) reactions. This reactivity is primarily driven by the calcium ion (Ca²⁺), which, particularly when paired with weakly coordinating anions like bis(fluorosulfonyl)imide, can effectively activate otherwise stable sulfur(VI) fluorides toward nucleophilic substitution. acs.org The SuFEx reaction is a critical tool in modern chemistry for creating robust S(VI)-N, S(VI)-O, and S(VI)-C bonds, with applications ranging from drug discovery to materials science. digitellinc.comnih.gov
The role of the Ca²⁺ center as a Lewis acid is analogous to its function in other chemical transformations where it activates substrates like alcohols, carbonyls, and olefins. acs.org In the context of SuFEx, the calcium ion typically activates the sulfur(VI) fluoride substrate through a two-point contact, coordinating with both the fluoride and an oxygen atom of the sulfonyl group. acs.orgnih.gov This dual interaction polarizes the sulfur center, increasing its electrophilicity and making it more susceptible to attack by a nucleophile, such as an amine. nih.gov
Mechanistic studies, primarily conducted on the closely related and well-studied analogue Calcium bis(triflimide) (Ca(NTf₂)₂), provide significant insight into this process. acs.orgnih.gov Computational and experimental data reveal that the activation barrier for the SuFEx reaction is significantly lowered in the presence of the calcium salt. nih.gov For instance, the reaction between sulfonyl fluorides and amines to form sulfonamides is greatly accelerated. nih.gov
The efficiency of these reactions can be further enhanced by the addition of a co-catalyst or additive. A notable example is the use of 1,4-diazabicyclo[2.2.2]octane (DABCO), which acts as a Brønsted base. acs.org In this synergistic system, the calcium salt activates the sulfur(VI) fluoride (the electrophile), while DABCO activates the amine nucleophile through deprotonation, leading to significantly milder reaction conditions and faster reaction times. acs.orgnih.gov The combination of Ca(NTf₂)₂ and DABCO has been shown to be a unified method for activating a wide range of S(VI) fluorides, including sulfonyl fluorides, fluorosulfates, and sulfamoyl fluorides, for reaction with amines at room temperature. nih.govchemrxiv.org
Initially, these reactions often required stoichiometric amounts of the calcium salt for high yields, as the formation of stable calcium-fluoride (Ca-F) complexes after the exchange step inhibited catalytic turnover. nih.govhmc.edu However, mechanistic understanding has led to redesigned experimental protocols. acs.orgnih.gov By incorporating fluoride scavengers, it is possible to regenerate the active Ca²⁺ catalyst, enabling the reaction to proceed with only catalytic amounts (e.g., 10 mol %) of the calcium salt. acs.orgnih.gov
| Lewis Acid Catalyst | Reaction Substrates | Key Findings | Reference |
|---|---|---|---|
| Ca(NTf₂)₂ | Sulfonyl fluorides and amines | Highly effective, especially with DABCO as a Brønsted base co-catalyst. Enables room temperature reactions. nih.gov | nih.govacs.org |
| Ca(OTf)₂ (Calcium triflate) | Sulfonyl fluorides and amines | Can generate products in good yields but often requires higher temperatures compared to Ca(NTf₂)₂. acs.org | nih.govacs.org |
| LiNTf₂ (Lithium bis(triflimide)) | Sulfonyl fluorides and silyl (B83357) amines | Offers a balance of comparable yields to Ca(NTf₂)₂ and is easy to handle. nih.gov | nih.gov |
| None | Sulfamoyl fluorides and amines | In the absence of a calcium catalyst, the SuFEx reaction does not proceed, highlighting the crucial role of the Lewis acid. acs.org | acs.org |
Role in Synthesis of Fluorinated Compounds and Polymers
This compound is a valuable reagent in the synthesis of fluorinated organic compounds and polymers. chemimpex.com Its utility stems from its effectiveness as a fluorinating agent and its ability to facilitate the introduction of fluorine atoms or fluorine-containing groups into molecular structures. chemimpex.com Fluorinated compounds are of immense interest in pharmaceuticals, agrochemicals, and advanced materials due to the unique properties conferred by fluorine, such as enhanced thermal stability, chemical resistance, and specific biological activities. chemimpex.comresearchgate.net
The compound's high thermal stability and reactivity allow for efficient fluorination reactions under relatively mild conditions. chemimpex.com It serves as a superior alternative to some traditional fluorinating agents, offering enhanced performance and efficiency in various synthetic applications. chemimpex.com
In the realm of polymer science, Calcium bis(fluorosulfonyl)imide is specifically used in the production of fluorinated polymers. chemimpex.com These materials are renowned for their exceptional properties, including high resistance to chemical attack and excellent thermal stability, making them suitable for demanding applications like high-performance coatings and seals in harsh environments. chemimpex.com The synthesis of semifluorinated polymers, which contain fluorinated groups either in the polymer backbone or as side chains, is a rapidly growing area of research. rsc.org
Furthermore, the bis(fluorosulfonyl)imide ([FSI]⁻) anion itself is a key component in advanced materials. For example, organic ionic plastic crystals (OIPCs) based on the [FSI]⁻ anion have been incorporated with polymers like poly(vinylidene fluoride) (PVDF) to create composite membranes. rsc.org These membranes exhibit promising performance in gas separation applications, such as capturing CO₂ from flue gas. rsc.orgresearchgate.net The nature of the polymer support and the specific properties of the FSI-based ionic compound have a strong impact on the membrane's permeability and selectivity. rsc.org This demonstrates the importance of the FSI moiety in designing functional advanced materials.
| Material Type | Components | Application | Key Property/Finding | Reference |
|---|---|---|---|---|
| Fluorinated Polymers | Synthesized using Calcium bis(fluorosulfonyl)imide | Coatings and seals for harsh environments | Exhibit exceptional chemical resistance and thermal stability. chemimpex.com | chemimpex.com |
| Gas Separation Membranes | [FSI]⁻-based Organic Ionic Plastic Crystals (OIPCs) and Poly(vinylidene fluoride) (PVDF) | CO₂/N₂ separation (carbon capture) | Increasing the PVDF ratio in the composite can remarkably increase CO₂ permeability while preserving high selectivity. rsc.org | rsc.org |
| Gas Separation Membranes | Hexamethylguanidinium bis(fluorosulfonyl)imide ([HMG][FSI]) composites | CO₂/N₂ separation | A solid-solid phase transition in the OIPC can lead to a dramatic increase in gas permeability. rsc.org | rsc.org |
Comparative Studies with Analogues and Derivatives of Bis Fluorosulfonyl Amide Salts
Structure-Property Relationships in Alkaline Earth Metal Bis(fluorosulfonyl)amides
The properties of bis(fluorosulfonyl)amide salts are significantly influenced by the choice of the cation. Within the alkaline earth metals (Group 2), properties such as thermal stability, ionic conductivity, and solubility are expected to vary systematically with the ionic radius and charge density of the metal cation (Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺). While extensive experimental data across the entire series is limited, the well-studied Ca(FSI)₂ serves as a benchmark, and trends can be predicted based on fundamental ionic principles.
The interaction between the divalent alkaline earth cation and the FSI⁻ anions is strongly electrostatic. Smaller cations with higher charge density, such as Mg²⁺, are expected to form stronger ion pairs, leading to higher melting points and lower salt solubility in organic solvents compared to Ca²⁺. This strong interaction can also result in higher viscosity and lower ionic conductivity in electrolyte solutions. Conversely, larger cations like Sr²⁺ and Ba²⁺ should exhibit weaker ion pairing, potentially leading to lower melting points and improved ionic mobility, although the increased mass may counteract some of the conductivity benefits. General trends observed in alkaline earth halides, for instance, show that thermophysical properties are directly related to cation size. urfu.ruanl.gov A patent has described methods for preparing both Mg(FSI)₂ and Ca(FSI)₂, indicating research interest in these analogues. google.com
| Property | Mg(FSI)₂ | Ca(FSI)₂ | Sr(FSI)₂ | Ba(FSI)₂ |
|---|---|---|---|---|
| Ionic Radius (divalent) | Smaller | Reference | Larger | Largest |
| Charge Density | Higher | Reference | Lower | Lowest |
| Melting Point | Predicted Higher | High (>100 °C) confex.com | Predicted Lower | Predicted Lower |
| Ion Pairing Strength | Predicted Stronger | Reference | Predicted Weaker | Predicted Weaker |
| Electrolyte Ionic Conductivity | Predicted Lower | Concentration dependent researchgate.net | Predicted Higher | Predicted Higher |
Comparison with Bis(trifluoromethanesulfonyl)imide (TFSI) Counterparts
The bis(trifluoromethanesulfonyl)imide (TFSI) anion is a close structural analogue of FSI, with trifluoromethyl (-CF₃) groups replacing the fluorine atoms. This substitution leads to significant differences in the physicochemical properties of their respective calcium salts, Ca(FSI)₂ and Ca(TFSI)₂. nih.gov
Thermal Stability: A consistent finding across numerous studies is that TFSI-based salts exhibit higher thermal stability than their FSI counterparts. mdpi.commdpi.comresearchgate.net For calcium salts, the decomposition temperature for Ca(TFSI)₂ is approximately 600–650 K, whereas Ca(FSI)₂ decomposes at a lower range of 500–550 K. nih.gov
Ionic Conductivity and Viscosity: FSI-based electrolytes generally display higher ionic conductivity and lower viscosity. rsc.orgmit.edu This is attributed to the smaller size and lower mass of the FSI⁻ anion compared to TFSI⁻, which facilitates greater ionic mobility. acs.org This makes Ca(FSI)₂ a particularly appealing candidate for high-rate battery applications.
Electrochemical Properties: Both Ca(FSI)₂ and Ca(TFSI)₂ offer improved performance characteristics over other common calcium salts, including wider electrochemical stability windows and better compatibility with calcium metal anodes. nih.gov However, ab initio molecular dynamics simulations have suggested that the TFSI⁻ anion decomposes on the calcium metal surface, forming products like CaF₂ that can passivate the electrode and prevent reversible calcium plating and stripping. osti.gov The FSI⁻ anion is often considered a "magic anion" in electrochemistry because it can form a more robust and conductive solid electrolyte interphase (SEI), which is crucial for long-term battery cycling. acs.orgmdpi.com
Solvation Structure: The difference in anion size and flexibility also affects the local solvation structure around the Ca²⁺ ion. Studies on lithium salts have shown that the smaller FSI⁻ anion can have a higher solvation number (three anions per Li⁺) compared to the TFSI⁻ anion (two anions per Li⁺). acs.org This altered coordination environment directly impacts the desolvation energy barrier at the electrode-electrolyte interface, influencing reaction kinetics.
| Property | Ca(FSI)₂ | Ca(TFSI)₂ |
|---|---|---|
| Anion Formula | N(SO₂F)₂⁻ | N(SO₂CF₃)₂⁻ |
| Molecular Weight of Salt | 399.28 g/mol | 600.37 g/mol |
| Thermal Decomposition Temp. | ~500–550 K nih.gov | ~600–650 K nih.gov |
| Ionic Conductivity of Electrolyte | Generally Higher rsc.org | Generally Lower rsc.orgresearchgate.net |
| Viscosity of Electrolyte | Generally Lower mit.edu | Generally Higher rsc.org |
| SEI Formation | Forms a robust, conductive SEI acs.orgmdpi.com | Can decompose to form insulating CaF₂ osti.gov |
Research on Mixed-Salt Systems and Eutectic Mixtures Involving Ca(FSI)₂
A significant challenge for using salts like Ca(FSI)₂ in solvent-free applications is their high melting point, which is typically well above 100°C. confex.com One effective strategy to overcome this is the formulation of mixed-salt systems, particularly eutectic or high-entropy electrolytes. By mixing Ca(FSI)₂ with other inorganic salts, the melting point of the system can be drastically reduced.
This melting point depression is achieved by increasing the entropy of mixing (configurational entropy) in multi-component systems, which lowers the Gibbs free energy of the liquid phase relative to the solid phases. confex.com Research has shown that mixing Ca(FSI)₂ with analogous alkali metal FSI salts (LiFSI, NaFSI, KFSI) is a highly effective approach. chalmers.seresearchgate.net For instance, while the individual salts are solid at room temperature, equimolar ternary and quaternary mixtures can produce molten salt electrolytes with melting points as low as 55-75°C. confex.comresearchgate.net These solvent-free molten salt electrolytes (MSEs) are advantageous as they can avoid issues related to solvent decomposition and flammability that plague traditional organic solvent-based electrolytes. chalmers.se The principle of creating low-melting eutectic mixtures is well-established for alkali bis(fluorosulfonyl)amides and can be successfully applied to systems containing Ca(FSI)₂. researchgate.net
| System Composition (Equimolar) | Type | Melting Point (°C) | Reference |
|---|---|---|---|
| Ca(FSI)₂ (single salt) | Single Component | > 100 | confex.com |
| LiFSI-NaFSI-Ca(FSI)₂ | Ternary Mixture | ~60–75 | confex.comresearchgate.net |
| LiFSI-KFSI-Ca(FSI)₂ | Ternary Mixture | ~60–75 | confex.comresearchgate.net |
| LiFSI-NaFSI-KFSI-Ca(FSI)₂ | Quaternary Mixture | ~55 | confex.comresearchgate.net |
Modification of the Bis(fluorosulfonyl)amide Anion for Enhanced Properties
Beyond altering the cation or mixing salts, another avenue of research involves chemically modifying the FSI anion itself to fine-tune its properties. These modifications aim to further improve characteristics like melting point, viscosity, and electrochemical stability.
One of the most successful strategies is the introduction of asymmetry into the anion's structure. rsc.orgresearchgate.net The symmetric FSI anion, [N(SO₂F)₂]⁻, can be made asymmetric by replacing one of the fluorine atoms with a different group, such as a trifluoromethyl group, to create the (fluorosulfonyl)(trifluoromethanesulfonyl)imide (FTFSI) anion, [N(SO₂F)(SO₂CF₃)]⁻. mdpi.comresearchgate.net This asymmetry disrupts the efficiency of crystal lattice packing, which significantly lowers the melting point and inhibits crystallization, thereby expanding the liquid range of the resulting salts. mdpi.com Ionic liquids based on the FTFSI anion have demonstrated high thermal stability (up to 300°C) and remarkable electrochemical stability up to 4.8-5.5 V. mdpi.comresearchgate.net
Another approach involves changing the length of the fluoroalkyl groups. The FSI anion can be considered a "short version" of the TFSI anion. rsc.org Further elongation of the chain, for example to bis[(pentafluoroethyl)sulfonyl]imide (BETI), generally leads to an increase in viscosity and melting point. rsc.org This demonstrates a clear structure-property relationship that can be exploited in anion design. Other novel asymmetric anions, such as 2,2,2-trifluoromethylsulfonyl-N-cyanoamide (TFSAM), have also been developed, yielding ionic liquids with desirable properties like low density and viscosity. researchgate.netnih.gov These molecular design strategies open a path to creating new generations of FSI-derived anions with properties tailored for specific high-performance electrolyte applications. researchgate.net
Future Research Directions and Unresolved Challenges
Development of More Sustainable and Cost-Effective Synthetic Routes for High-Purity Calcium FSI
A significant hurdle in the widespread adoption of Calcium FSI is the lack of established, environmentally benign, and economical synthesis methods for producing the high-purity salt required for electrochemical applications. Current synthetic routes for bis(fluorosulfonyl)imide (FSI)-based salts often involve multi-step processes with potentially hazardous reagents and solvents, and the subsequent production of the calcium salt adds another layer of complexity and cost.
Future research must prioritize the development of "green" synthetic pathways. This could involve exploring solvent-free reaction conditions, utilizing mechanochemistry, or employing starting materials derived from renewable resources. A critical aspect of this research will be to minimize the generation of hazardous byproducts and to design processes that are scalable for industrial production.
Furthermore, a detailed cost analysis of various potential synthetic routes is imperative. While the performance benefits of Calcium FSI are becoming increasingly evident, its commercial viability will ultimately depend on its price point relative to other electrolyte salts. Research into cost-effective purification methods to achieve the high purity levels demanded by battery applications is also a crucial and unresolved challenge. The development of such synthetic and purification strategies will be a significant step towards the sustainable and large-scale implementation of Calcium FSI.
Advanced In Situ and Operando Spectroscopic Characterization of Ion Transport and Interfacial Dynamics
A deeper understanding of the fundamental electrochemical processes occurring in Calcium FSI-based electrolytes is essential for optimizing their performance. While initial studies have provided valuable insights, a more detailed picture of ion transport and interfacial dynamics is required. Advanced in situ and operando spectroscopic techniques are powerful tools for probing these phenomena in real-time within an operating electrochemical cell.
Future research should focus on the application of techniques such as:
Operando Raman Microspectroscopy: This technique can provide detailed information about the solvation shell of the Ca²⁺ ion and the interactions between the cation, the FSI⁻ anion, and the solvent molecules. nih.govresearchgate.netresearchgate.netacs.orgchemrxiv.org Tracking changes in the Raman spectra during cycling can reveal the dynamics of desolvation and the evolution of the electrolyte structure at the electrode-electrolyte interface. nih.govacs.org
In Situ Atomic Force Microscopy (AFM): AFM can be employed to visualize the formation and evolution of the solid electrolyte interphase (SEI) on the anode surface with nanoscale resolution. acs.orgnih.govresearchgate.netpolyu.edu.hknih.gov Understanding the morphological and mechanical properties of the SEI is crucial for ensuring long-term cycling stability. acs.orgpolyu.edu.hk
Computational Modeling: Ab initio molecular dynamics (AIMD) simulations can provide theoretical insights into the stability of the electrolyte components at the electrode surface and the mechanisms of their decomposition. chemrxiv.org These computational studies can complement experimental observations and guide the rational design of more stable electrolyte systems.
By combining these advanced characterization techniques, researchers can gain a comprehensive understanding of the complex interplay between the Calcium FSI electrolyte and the electrode surfaces, which is critical for addressing challenges such as sluggish kinetics and interfacial instability.
Table 1: Spectroscopic Techniques for Characterizing Calcium FSI Electrolytes
| Technique | Information Gained | Relevance to Calcium FSI |
|---|---|---|
| Operando Raman Spectroscopy | Cation solvation shell, ion pairing, electrolyte degradation products. nih.govresearchgate.netresearchgate.netacs.orgchemrxiv.org | Understanding the local coordination environment of Ca²⁺ and its dynamics during charge/discharge. researchgate.netresearchgate.net |
| In Situ Atomic Force Microscopy (AFM) | SEI morphology, thickness, and mechanical properties. acs.orgnih.govresearchgate.netpolyu.edu.hknih.gov | Visualizing the formation and stability of the passivation layer on the anode in real-time. acs.orgnih.gov |
| Ab Initio Molecular Dynamics (AIMD) | Electrolyte stability, decomposition pathways, interfacial reactions. chemrxiv.org | Predicting the electrochemical stability window and degradation mechanisms of Calcium FSI-based electrolytes. chemrxiv.org |
Rational Design of Electrolytes and Electrode Materials Leveraging Calcium FSI Properties
The unique properties of Calcium FSI, such as its potential for high ionic conductivity and its role in forming a stable SEI, can be leveraged through the rational design of both the electrolyte formulation and the electrode materials.
A promising direction in electrolyte design is the development of high-concentration electrolytes (HCEs) using Calcium FSI. nih.govresearchgate.netresearchgate.net By increasing the salt concentration, the solvation structure of the Ca²⁺ ion is significantly altered, which can lead to improved electrochemical performance, including enhanced stability and better intercalation kinetics. nih.govresearchgate.net Further research is needed to optimize the concentration of Calcium FSI in various solvent systems and to explore the use of co-solvents or additives to fine-tune the electrolyte properties. researchgate.net
The choice of electrode materials is also critical for the successful implementation of Calcium FSI-based batteries. Future research should focus on developing anode and cathode materials that are chemically and electrochemically compatible with Calcium FSI electrolytes. For anodes, materials that can accommodate the large Ca²⁺ ion and maintain their structural integrity during cycling are needed. For cathodes, materials with high voltage and high capacity that can reversibly intercalate Ca²⁺ are a key research target. The synergistic interplay between novel electrode materials and optimized Calcium FSI electrolytes will be crucial for achieving high-performance calcium-ion batteries. acs.org
Exploration of Novel Applications Beyond Energy Storage (e.g., Advanced Catalysis, Smart Materials)
While the current research on Calcium FSI is predominantly focused on its application in energy storage, its unique chemical structure suggests potential for use in other advanced applications. However, this remains a largely unexplored and unresolved area of research.
Advanced Catalysis: The presence of a Lewis acidic calcium center and weakly coordinating bis(fluorosulfonyl)imide anions could potentially enable catalytic activity in various organic transformations. Theoretical studies on the catalytic mechanism of calcium in other chemical reactions suggest its potential. researchgate.net However, there is currently a lack of experimental evidence for the catalytic applications of Calcium FSI. Computational screening and theoretical studies are needed to predict its potential catalytic activity for specific reactions, which could then be validated through experimental investigations.
Smart Materials: The ionic nature and potential for tunable conductivity of Calcium FSI could make it a candidate for incorporation into smart materials, such as ion-conductive polymers or electro-responsive materials. However, there is no current research available in the public domain that explores these possibilities. Future research could involve the synthesis and characterization of composite materials containing Calcium FSI to investigate their functional properties.
The exploration of these novel applications is a long-term research direction that requires fundamental studies to understand the properties of Calcium FSI beyond its electrochemical behavior. Such research could open up new avenues for the application of this versatile compound.
Q & A
Q. What are the recommended synthetic routes for Bis[bis(fluorosulfonyl)amino]calcium, and how do reaction conditions influence purity?
this compound (Ca(FSI)₂) is typically synthesized via metathesis reactions between calcium salts (e.g., CaCl₂) and alkali metal bis(fluorosulfonyl)imide (e.g., LiFSI or NaFSI) in anhydrous solvents like dimethyl carbonate or tetrahydrofuran. Key challenges include moisture sensitivity and byproduct removal. Purification methods, such as recrystallization or vacuum drying, are critical to achieving >98% purity . Reaction temperature (<40°C) and stoichiometric ratios (1:2 Ca:FSI) must be tightly controlled to minimize decomposition.
Q. How should researchers characterize the structural and thermal stability of this compound?
- X-ray diffraction (XRD): Confirms crystalline structure and phase purity. Compare with reference patterns for Ca(FSI)₂ (e.g., ICDD PDF-4+ database).
- Thermogravimetric analysis (TGA): Assess thermal stability. Ca(FSI)₂ typically decomposes above 250°C, with mass loss steps corresponding to FSI⁻ anion breakdown .
- Nuclear magnetic resonance (NMR): ¹⁹F NMR (δ ~ -60 ppm for FSI⁻) identifies impurities like unreacted LiFSI .
Q. What are the hygroscopic properties of Ca(FSI)₂, and how should it be stored for experimental use?
Ca(FSI)₂ is highly hygroscopic, requiring storage in argon-filled gloveboxes (<0.1 ppm H₂O). Prior to use, dry at 80°C under vacuum for 24 hours. Moisture ingress leads to hydrolysis products (e.g., HF, SO₂), detectable via FT-IR (peaks at 1650 cm⁻¹ for H₂O) .
Advanced Research Questions
Q. What electrochemical compatibility issues arise when using Ca(FSI)₂ in calcium-ion batteries, and how can they be mitigated?
Ca(FSI)₂-based electrolytes face challenges like poor Ca²⁺ desolvation kinetics and anode passivation. Methodological solutions include:
- Additive engineering: Introduce fluoroethylene carbonate (FEC) to stabilize the solid-electrolyte interphase (SEI) on calcium metal anodes .
- Concentration optimization: High-concentration electrolytes (≥3 M Ca(FSI)₂) reduce free solvent molecules, enhancing ionic conductivity and cycling efficiency .
- In-situ spectroscopy: Raman or XPS analysis identifies decomposition pathways at electrode interfaces .
Q. How do computational studies (DFT/MD) inform the solvation behavior of Ca(FSI)₂ in non-aqueous electrolytes?
Density functional theory (DFT) predicts the preferential coordination of Ca²⁺ with FSI⁻ anions over solvent molecules (e.g., EC/DMC). Molecular dynamics (MD) simulations reveal anion-dominated solvation structures at high salt concentrations (>2 M), reducing charge-transfer resistance . Validate computational results with experimental Raman (FSI⁻ band shifts at 740 cm⁻¹) and NMR data .
Q. What contradictions exist in reported ionic conductivities of Ca(FSI)₂ electrolytes, and how can they be resolved?
Discrepancies arise from varying salt purity, solvent selection, and measurement techniques. For example:
- Impedance vs. DC polarization: AC impedance may overestimate conductivity due to interfacial resistance. Cross-validate with DC polarization under controlled temperature (25°C ± 0.1°C) .
- Solvent effects: Glyme-based solvents (e.g., DME) show higher Ca²⁺ mobility than carbonates. Report solvent dielectric constants (ε) and viscosity (η) in publications .
Q. What mechanistic insights explain the catalytic activity of Ca(FSI)₂ in organic transformations?
Ca(FSI)₂ acts as a Lewis acid catalyst in Friedel-Crafts alkylation due to the weakly coordinating FSI⁻ anion, which enhances Ca²⁺ accessibility. Monitor reaction progress via GC-MS or ¹H NMR, and compare turnover frequencies (TOF) with traditional Ca salts (e.g., Ca(OTf)₂) .
Data Analysis and Reporting
Q. How should researchers analyze conflicting spectroscopic data for Ca(FSI)₂ decomposition products?
- Multi-technique approach: Combine FT-IR (SO₂ bands at 1350 cm⁻¹), XRD (CaF₂ peaks at 2θ = 28°), and ICP-OMS (detect dissolved Ca²⁺) to identify decomposition pathways .
- Statistical validation: Use principal component analysis (PCA) to differentiate spectral noise from significant decomposition signals .
Q. What protocols ensure reproducibility in Ca(FSI)₂-based electrolyte preparation?
- Standardized water content: Use Karl Fischer titration (<20 ppm H₂O).
- Batch testing: Report ionic conductivity, viscosity, and transference numbers for each batch.
- Reference electrolytes: Include LiFSI or NaFSI controls to isolate Ca²⁺-specific effects .
Environmental and Safety Considerations
Q. What are the environmental impacts of Ca(FSI)₂ synthesis byproducts, and how can they be managed?
Fluorinated byproducts (e.g., HF, SO₂F₂) require neutralization with CaCO₃ slurries before disposal. Lifecycle assessment (LCA) models should quantify energy consumption and waste generation per kg of Ca(FSI)₂ produced .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
